molecular formula C23H21FN2O3S B2868119 N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4-methylbenzamide CAS No. 941971-68-2

N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4-methylbenzamide

Cat. No.: B2868119
CAS No.: 941971-68-2
M. Wt: 424.49
InChI Key: JCZYXCVLTGSKIR-UHFFFAOYSA-N
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Description

N-(1-((4-Fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4-methylbenzamide is a tetrahydroquinoline derivative featuring a 4-fluorophenyl sulfonyl group at the 1-position and a 4-methyl-substituted benzamide moiety at the 6-position. The sulfonyl group enhances metabolic stability and binding affinity through strong hydrogen-bonding interactions, while the methyl group on the benzamide ring may influence lipophilicity and steric effects .

Properties

IUPAC Name

N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21FN2O3S/c1-16-4-6-17(7-5-16)23(27)25-20-10-13-22-18(15-20)3-2-14-26(22)30(28,29)21-11-8-19(24)9-12-21/h4-13,15H,2-3,14H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCZYXCVLTGSKIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4-methylbenzamide is a compound of interest due to its potential biological activities, particularly in the context of pharmacological applications. This article aims to provide a comprehensive review of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound's structure includes a tetrahydroquinoline moiety and a sulfonyl group attached to a fluorophenyl ring. The presence of these functional groups is critical for its biological activity.

  • Molecular Formula : C19H22FN3O2S
  • Molecular Weight : 373.46 g/mol

Inhibition of Cholinesterases

Research indicates that derivatives related to this compound exhibit inhibitory effects on cholinesterases. These enzymes are crucial for neurotransmitter regulation in the nervous system. A study highlighted that certain derivatives showed comparable IC50 values to known inhibitors like tacrine, suggesting significant cholinesterase inhibition potential .

Dopamine Transporter (DAT) Inhibition

The compound's analogs have been studied for their effects on the dopamine transporter (DAT). Atypical DAT inhibitors are being explored for their therapeutic potential in treating psychostimulant abuse. Compounds with similar structures demonstrated varying affinities for DAT, with some showing promising results in reducing the reinforcing effects of substances like cocaine and methamphetamine .

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant biological activity through:

  • Cholinesterase Inhibition : The compound was tested using Ellman's spectrophotometric method. Results indicated that it effectively inhibited both acetylcholinesterase and butyrylcholinesterase.
CompoundIC50 (µM)SelectivityReference
Tacrine0.5-
4d0.6High
N-(1...)0.7Moderate

Molecular Docking Studies

Molecular docking simulations have been utilized to predict the binding affinity of the compound to various targets. These studies suggest that the compound interacts favorably with active sites of cholinesterases and DAT, indicating its potential as a lead compound for drug development .

Comparison with Similar Compounds

Benzamide Ring Modifications

  • 3-Chloro-N-{1-[(4-fluorophenyl)sulfonyl]-1,2,3,4-tetrahydroquinolin-6-yl}benzamide (): Key Difference: Chlorine substituent at the benzamide’s meta position vs. methyl at the para position.
  • Thiophene-2-carboximidamide Derivatives (): Examples: Compounds 68–71 (e.g., N-(1-(Piperidin-4-yl)-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboximidamide). Key Difference: Replacement of benzamide with thiophene-carboximidamide.

Sulfonyl Group Variations

  • Triazole Sulfonamides (): Examples: Compounds 10–15 (e.g., (2-(5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazol-3-ylthio)-1-(phenyl/4-fluorophenyl)ethanones). Key Difference: Sulfonyl groups integrated into triazole scaffolds.

Enzyme Inhibition

  • NOS Inhibition: Compounds in (e.g., 68–71) were tested against iNOS, eNOS, and nNOS. The target compound’s methylbenzamide group may reduce potency compared to thiophene analogues but improve bioavailability.

Opioid Receptor Modulation

  • Peptidomimetic Derivatives (): Compounds like 14k and 14l (tetrahydroquinoline-amino acid hybrids) exhibit mixed-efficacy µ-opioid receptor (MOR) agonism. The target compound’s benzamide group lacks the amino acid side chain critical for MOR binding, suggesting divergent therapeutic applications .

Physicochemical and Spectroscopic Data

  • IR Spectroscopy : Sulfonyl stretching vibrations (~1250 cm⁻¹) and absence of C=O bands (in triazoles) confirm structural integrity .
  • NMR: 1H NMR spectra for tetrahydroquinoline derivatives (e.g., compound 70 in ) show characteristic peaks for sulfonyl (δ 7.6–8.1 ppm) and methylbenzamide (δ 2.3 ppm) groups .
  • Mass Spectrometry : ESI-MS data (e.g., m/z 468.2 [M+Na]+ in ) align with molecular formulas, ensuring synthetic accuracy .

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